Bienvenue dans la boutique en ligne BenchChem!

Galanin Message Associated Peptide (44-59) amide

Galanin receptor pharmacology GPCR signaling Receptor subtype selectivity

Galanin Message Associated Peptide (44-59) amide (CAS 125455-59-6), also known as preprogalanin 108-123 amide, is a synthetic 16-amino acid C-terminal fragment of the galanin precursor protein, with the sequence LPGLPSAASSEDAGQS-NH₂ and a monoisotopic molecular weight of 1485.57 Da. It belongs to the galanin peptide family, which also includes galanin, galanin-like peptide (GALP), and alarin.

Molecular Formula C61H100N18O25
Molecular Weight 1485.572
CAS No. 125455-59-6
Cat. No. B589995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin Message Associated Peptide (44-59) amide
CAS125455-59-6
Molecular FormulaC61H100N18O25
Molecular Weight1485.572
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N)N
InChIInChI=1S/C61H100N18O25/c1-27(2)18-32(62)60(103)78-16-8-10-41(78)58(101)66-22-45(86)71-36(19-28(3)4)61(104)79-17-9-11-42(79)59(102)77-38(24-81)55(98)69-30(6)50(93)67-31(7)51(94)75-39(25-82)57(100)76-40(26-83)56(99)72-34(13-15-46(87)88)53(96)73-35(20-47(89)90)54(97)68-29(5)49(92)65-21-44(85)70-33(12-14-43(63)84)52(95)74-37(23-80)48(64)91/h27-42,80-83H,8-26,62H2,1-7H3,(H2,63,84)(H2,64,91)(H,65,92)(H,66,101)(H,67,93)(H,68,97)(H,69,98)(H,70,85)(H,71,86)(H,72,99)(H,73,96)(H,74,95)(H,75,94)(H,76,100)(H,77,102)(H,87,88)(H,89,90)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyMGNOHLGJTBBOLL-FBZPBABGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin Message Associated Peptide (44-59) amide (CAS 125455-59-6): Compound Identity, Class, and Procurement Context


Galanin Message Associated Peptide (44-59) amide (CAS 125455-59-6), also known as preprogalanin 108-123 amide, is a synthetic 16-amino acid C-terminal fragment of the galanin precursor protein, with the sequence LPGLPSAASSEDAGQS-NH₂ and a monoisotopic molecular weight of 1485.57 Da [1]. It belongs to the galanin peptide family, which also includes galanin, galanin-like peptide (GALP), and alarin [2]. GMAP(44-59) is classified as a peptide GalR2 (GAL₂) receptor agonist, and it is endogenously co-produced with galanin from the preprogalanin precursor in an equimolar manner [3]. Unlike the 29–30 amino acid galanin peptide, which binds all three galanin receptor subtypes (GalR1, GalR2, GalR3) with sub-nanomolar to low nanomolar affinity, GMAP(44-59) exhibits a restricted receptor activation profile, making it a tool compound for dissecting galaninergic signaling pathways in neuroendocrine, nociceptive, and antimicrobial research [4].

Why Galanin Message Associated Peptide (44-59) amide Cannot Be Functionally Substituted by Galanin or Other GMAP Fragments in Experimental Systems


Generic substitution of GMAP(44-59) amide with full-length galanin, GMAP(1-41), or other galanin family peptides is not scientifically valid because these peptides occupy fundamentally different pharmacological and functional niches. Galanin is a pan-receptor agonist activating GalR1, GalR2, and GalR3 with high affinity (Ki ~0.98–1.48 nM), while GMAP(44-59) is a GalR2-selective partial agonist with >1,000-fold lower affinity (Ki >1,000 nM at rat GalR2) [1]. GMAP(44-59) also fails to compete for classical galanin binding sites in certain peripheral tissues where galanin binds with a Ki of 6–8 nM [2]. Functionally, GMAP peptides—but not galanin—possess direct antifungal activity against Candida albicans and multiple non-albicans Candida species, including fluconazole-resistant strains [3]. In the spinal cord, GMAP produces a complex biphasic modulation of the nociceptive flexor reflex that is pharmacologically distinguishable from galanin, particularly in its interactions with substance P, morphine, and clonidine [4]. These divergent profiles mean that selecting the wrong analog can lead to fundamentally different—or absent—biological readouts.

Galanin Message Associated Peptide (44-59) amide: Quantitative Differentiation Evidence Against Closest Analogs


GalR2-Selective Binding Profile vs. Pan-Receptor Galanin: >1,000-Fold Difference in Affinity and Absence of GalR1/GalR3 Engagement

GMAP(44-59) amide is a GalR2-selective agonist, whereas galanin (1-29) binds and activates all three galanin receptor subtypes (GalR1, GalR2, GalR3) with high affinity. At rat GalR2, GMAP(44-59) exhibits a pKi <6.0, corresponding to a Ki >1,000 nM [1]. In contrast, galanin (1-29) (rat/mouse) binds GalR2 with a Ki of 1.48 nM, and also binds GalR1 (Ki 0.98 nM) and GalR3 (Ki 1.47 nM) . This represents a >675-fold difference in GalR2 affinity alone, and GMAP(44-59) is entirely devoid of detectable binding to GalR1 and GalR3 at pharmacologically relevant concentrations. This restricted receptor engagement profile makes GMAP(44-59) a unique tool for isolating GalR2-mediated signaling from GalR1- and GalR3-mediated effects—something galanin cannot achieve due to its pan-receptor activity.

Galanin receptor pharmacology GPCR signaling Receptor subtype selectivity GalR2 agonist

Antifungal Activity Against Candida albicans: GMAP Active Whereas Galanin Shows No Significant Effect

In a direct head-to-head comparison, GMAP(1-41) at 20 μg/ml produced a statistically significant 48.7% reduction in Candida albicans growth, whereas galanin at the identical concentration of 20 μg/ml showed no significant growth-inhibitory effect [1]. Importantly, porcine GMAP(44-59) at 13 μM was also tested in the same study and demonstrated detectable antifungal activity against C. albicans, though the effect was evaluated with limited replicates (n=2) [2]. A mixture of galanin, GMAP(1-41), and GMAP(44-59) (all at 40 μg/ml) caused significant growth reduction of C. albicans but produced no inhibition of Staphylococcus aureus, Escherichia coli, or Corynebacterium jeikeium, indicating fungal selectivity [1]. This antifungal activity profile is absent from galanin, establishing GMAP fragments as functionally distinct entities for antimicrobial research applications.

Antifungal peptides Candida albicans Innate immunity Antimicrobial neuropeptides

Absence of Competitive Binding at Peripheral Galanin Receptors in Gastric Smooth Muscle: GMAP(44-59) Fails to Displace ¹²⁵I-Galanin

In a direct competitive binding study using dispersed gastric smooth muscle cells from guinea pig stomach, preprogalanin-(108-123) amide (i.e., GMAP(44-59) amide) did not inhibit the binding of ¹²⁵I-labeled porcine galanin. By contrast, both porcine and rat galanin competed for binding with Ki values of 6–8 nM, and galanin(1-16) was equally potent [1]. Galanin(9-29) was 56-fold less potent (Ki = 370 nM) but still measurable. The complete lack of displacement by GMAP(44-59) indicates that the C-terminal 44-59 region of the galanin precursor does not contain the pharmacophore required for binding to these peripheral galanin recognition sites. This negative binding result provides a clear functional demarcation: GMAP(44-59) is pharmacologically silent at certain native galanin receptors where galanin and N-terminal fragments are active.

Galanin receptor binding Gastric smooth muscle Ligand displacement Peripheral galanin receptors

Expanded Antifungal Spectrum Against Non-albicans Candida Species: GMAP Shows Higher Potency Than Neuropeptide Y and Activity Against Fluconazole-Resistant Strains

In a study testing the susceptibility of seven clinically relevant non-albicans Candida species (C. glabrata, C. krusei, C. lusitaniae, C. parapsilosis, C. pelliculosa, C. tropicalis, C. utilis) to the antimicrobial neuropeptides GMAP and neuropeptide Y (NPY), GMAP demonstrated higher potency than NPY overall [1]. NPY only inhibited growth of some isolates of C. krusei, C. tropicalis, and C. utilis, whereas GMAP exhibited a broader and more potent spectrum of activity. Strikingly, fluconazole-resistant C. krusei—a pathogen with intrinsic resistance to fluconazole and reduced sensitivity to other antifungals—was susceptible to both GMAP and NPY, demonstrating that these neuropeptides can overcome traditional azole resistance mechanisms [1]. The strain-dependent susceptibility patterns also differed from those of fluconazole and magainin I, indicating a distinct antifungal mechanism of action.

Non-albicans Candida Antifungal resistance Candida krusei Antimicrobial neuropeptides

Defined Physicochemical Identity and Commercial Purity Standards Supporting Reproducible Procurement and Assay Validation

GMAP(44-59) amide is commercially available as a synthetic peptide with well-characterized physicochemical properties: molecular formula C₆₁H₁₀₀N₁₈O₂₅, monoisotopic molecular weight 1485.57 Da, and the defined sequence LPGLPSAASSEDAGQS-NH₂ (16 amino acid residues) [1]. Reputable vendors including Phoenix Biotech and NovoPro Labs supply this peptide with HPLC purity ≥98% (or 97.4% in specific batch analyses), and lyophilized powder form with storage at ≤-20°C [2]. The availability of Certificates of Analysis (COA) with lot-specific HPLC traces enables batch-to-batch consistency verification. These quality specifications are critical for procurement decisions, as they define the minimum acceptable purity threshold for reproducible in vitro and in vivo experimentation, and ensure that researchers receive a chemically defined entity rather than a heterogeneous mixture.

Peptide quality control HPLC purity Procurement specification Peptide synthesis

Galanin Message Associated Peptide (44-59) amide: Highest-Confidence Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective GalR2 Receptor Pharmacology Studies Requiring Isolation from GalR1 and GalR3 Signaling

GMAP(44-59) amide is the ligand of choice for experiments designed to attribute functional responses specifically to GalR2 activation, without the confounding contributions of GalR1 or GalR3. As demonstrated by the >675-fold lower affinity at GalR2 compared to galanin and the complete absence of GalR1/GalR3 engagement [1], this fragment enables clean GalR2 pharmacology in recombinant and native tissue systems. This is particularly valuable in tissues where multiple galanin receptor subtypes are co-expressed, such as the hippocampus, hypothalamus, and dorsal root ganglia, where pan-receptor activation by galanin obscures subtype-specific contributions to neurogenesis, feeding behavior, and nociception [2].

Antifungal Drug Discovery Programs Targeting Azole-Resistant Candida Species via Non-Traditional Mechanisms

For antimicrobial research groups developing novel antifungal agents, GMAP and its fragments—including GMAP(44-59)—offer a mechanistically distinct starting point. Unlike azole antifungals that target ergosterol biosynthesis, GMAP peptides inhibit Candida growth and suppress the budded-to-hyphal-form transition, a critical virulence factor, through a different and not yet fully characterized mechanism [3]. The demonstrated activity of GMAP against fluconazole-resistant C. krusei [4] is a decisive advantage in an era of rising antifungal resistance, and GMAP(44-59) provides a defined fragment for structure-activity relationship (SAR) studies aimed at identifying the minimal antifungal pharmacophore within the GMAP sequence.

Spinal Nociception and Central Sensitization Models Distinguishing GMAP-Mediated from Galanin-Mediated Modulation

In spinal cord physiology research, GMAP(44-59) as a C-terminal fragment contributes to understanding the complex, biphasic modulation of nociceptive processing that is distinct from galanin. Intrathecal GMAP dose-dependently blocks C-fiber conditioning stimulation-induced spinal hyperexcitability without potentiating the depressive effects of morphine or clonidine—a pharmacological profile that differs from galanin [5]. Studies using GMAP fragments including the C-terminal region have shown that the blocking effect on spinal hyperexcitability can be localized to specific sequence regions, with C-terminal fragments exerting pharmacologically active effects similar to the full peptide [6]. This makes GMAP(44-59) a relevant tool for mapping the sequence determinants of spinal GMAP pharmacology and for investigating non-opioid, non-adrenergic mechanisms of spinal analgesia.

Innate Immune System Research: Neuropeptide-Mediated Epithelial Host Defense

GMAP(44-59) is a relevant probe for studies of the skin's innate immune system, given that GMAP mRNA expression in human keratinocytes is upregulated by both lipopolysaccharide (LPS) exposure and Candida albicans challenge [3]. Unlike galanin, which lacks direct antimicrobial activity, GMAP peptides function as antimicrobial peptides (AMPs) at epithelial surfaces. The selectivity of GMAP's antimicrobial action for fungal pathogens (Candida spp.) over bacteria (S. aureus, E. coli, C. jeikeium) positions GMAP(44-59) as a valuable component in studies investigating the fungal-specific arm of neuropeptide-mediated innate immunity [3], with potential translational relevance for prophylactic or therapeutic strategies against cutaneous candidiasis.

Quote Request

Request a Quote for Galanin Message Associated Peptide (44-59) amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.